Human Serotonin Transporter (SERT) Inhibition: Superior Potency Relative to Dopamine Transporter (DAT) Defines a Distinct Monoamine Profile
N‑[2‑(3‑Bromophenyl)ethyl]‑N‑methylamine displays a striking 24.6‑fold selectivity for inhibiting the human serotonin transporter (SERT; IC₅₀ = 10 nM) over the dopamine transporter (DAT; IC₅₀ = 246 nM) in recombinant human transporter uptake assays [1]. This SERT‑preferential inhibition contrasts with the profile of the parent N‑methylphenethylamine (NMPEA), which exhibits negligible SERT activity, and with the 2‑bromo positional isomer, for which comparable SERT/DAT data are unavailable [2]. The quantitative divergence between SERT and DAT inhibition establishes a unique in vitro signature for CAS 785032‑26‑0.
| Evidence Dimension | Inhibition of recombinant human monoamine transporters |
|---|---|
| Target Compound Data | SERT IC₅₀ = 10 nM; DAT IC₅₀ = 246 nM |
| Comparator Or Baseline | N-Methylphenethylamine (NMPEA): SERT activity negligible; 2-bromo isomer: data not reported |
| Quantified Difference | 24.6‑fold SERT vs DAT selectivity for target compound; SERT activity absent in NMPEA |
| Conditions | Recombinant human SERT and DAT expressed in HEK293 cell membranes; [³H]5‑HT and [³H]‑DA uptake, 22‑min incubation |
Why This Matters
This pronounced SERT‑over‑DAT selectivity provides a defined monoamine fingerprint that enables researchers to distinguish serotonergic from dopaminergic contributions in mechanistic studies, a feature absent in the unsubstituted parent compound.
- [1] BindingDB. BDBM50236762 (CHEMBL4071830). IC₅₀ values for human SERT (10 nM) and DAT (246 nM). View Source
- [2] BindingDB. BDBM50175706 (N-Methylphenethylamine). No SERT inhibition reported. View Source
